2-cyano-N-cyclohexylacetamide
Overview
Description
2-Cyano-N-cyclohexylacetamide is a chemical compound with the molecular formula C9H14N2O . It has an average mass of 166.220 Da and a monoisotopic mass of 166.110611 Da .
Synthesis Analysis
The synthesis of cyanoacetamides, such as 2-cyano-N-cyclohexylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
2-Cyano-N-cyclohexylacetamide contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 six-membered ring, and 1 secondary amide (aliphatic) . It crystallizes in the monoclinic space group P21/n .Physical And Chemical Properties Analysis
2-Cyano-N-cyclohexylacetamide has a density of 1.1±0.1 g/cm3, a boiling point of 381.1±21.0 °C at 760 mmHg, and a flash point of 184.3±22.1 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 . Its polar surface area is 53 Å2, and it has a molar volume of 158.1±5.0 cm3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-cyano-N-cyclohexylacetamide: is a key precursor in the synthesis of various heterocyclic compounds. Its cyano and acetamide groups are reactive sites that can undergo cycloaddition reactions with bidentate reagents to form diverse heterocyclic frameworks . These reactions are fundamental in creating compounds with potential pharmacological activities.
Biological Activity
This compound has been studied for its biological activities, particularly in the development of new chemotherapeutic agents. The cyanoacetamide moiety is known to be a versatile building block in medicinal chemistry, leading to the creation of compounds with significant antibacterial and antifungal properties .
Agricultural Chemicals
In the agricultural sector, 2-cyano-N-cyclohexylacetamide is utilized for its pesticidal properties. It serves as an intermediate in the production of insecticides and fungicides, contributing to the control of pests and diseases in crops .
Organic Synthesis
The compound is employed in organic synthesis as an intermediate. It can react with various amines to form cyanoacetamide derivatives, which are useful intermediates for further chemical transformations .
Material Science
Research has explored the use of 2-cyano-N-cyclohexylacetamide in material science, particularly in the synthesis of novel materials with unique properties that could have applications in electronics or as advanced polymers .
Analytical Chemistry
2-cyano-N-cyclohexylacetamide: can be used in analytical chemistry as a derivatization agent. It reacts with specific functional groups in analytes, thereby enhancing their detectability or separation during analytical procedures .
Safety And Hazards
properties
IUPAC Name |
2-cyano-N-cyclohexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURWLUVLDBYUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351652 | |
Record name | 2-cyano-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclohexylacetamide | |
CAS RN |
15029-38-6 | |
Record name | 2-Cyano-N-cyclohexylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15029-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYANO-N-CYCLOHEXYL-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-cyano-N-cyclohexylacetamide in recent research?
A1: 2-cyano-N-cyclohexylacetamide serves as a versatile building block for synthesizing diverse heterocyclic compounds. Studies demonstrate its utility in producing various derivatives, including aminopyrazoles, pyrazoles, benzimidazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines. [, , ] These heterocycles are prominent in medicinal chemistry due to their potential biological activities.
Q2: Can you describe a specific reaction involving 2-cyano-N-cyclohexylacetamide and its outcome?
A2: One study [] describes reacting 2-cyano-N-cyclohexylacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation. This reaction yields (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide. This intermediate is then utilized in further reactions with hydrazine derivatives to produce various pyrazole derivatives.
Q3: Have any computational studies been conducted on compounds derived from 2-cyano-N-cyclohexylacetamide?
A3: Yes, density functional theory (DFT) calculations have been employed to analyze the equilibrium geometry of novel fused pyrazoles synthesized from 2-cyano-N-cyclohexylacetamide. [, ] These studies investigated parameters such as total energy, HOMO/LUMO energy levels, and Mulliken atomic charges. Such computational analyses contribute to understanding the reactivity and potential applications of these newly synthesized compounds.
Q4: Are there any studies investigating the material properties of polymers incorporating 2-cyano-N-cyclohexylacetamide derivatives?
A4: Research has explored incorporating a derivative of 2-cyano-N-cyclohexylacetamide, (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide (CHAA), into polymeric nanospheres. [] These nanospheres, synthesized via microemulsion polymerization, were characterized using techniques like FT-IR, TEM, TGA, and H1NMR. The study revealed that these nanospheres possess good electrochemical performance and thermal stability, highlighting the potential of incorporating 2-cyano-N-cyclohexylacetamide derivatives into functional materials.
Q5: Is there structural information available for 2-cyano-N-cyclohexylacetamide?
A5: While specific spectroscopic data might be limited in the provided context, a study [] reports the crystal structure of 2-cyano-N-cyclohexylacetamide. Access to the crystal structure provides crucial information about the compound's three-dimensional arrangement, bond lengths, and bond angles. This information can be valuable for understanding its reactivity and designing further synthetic strategies.
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